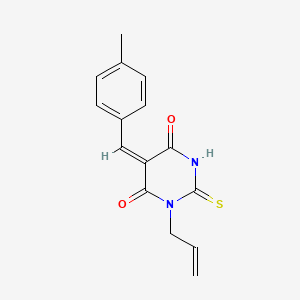![molecular formula C16H15N5O3 B5867193 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5867193.png)
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide (DTB) is a novel compound that has gained significant attention in the field of scientific research. DTB belongs to the class of tetrazole-based compounds and has shown promising results in various biological studies.
Mécanisme D'action
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide exerts its biological effects by binding to specific receptors in the body. It has been shown to bind to the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune response. 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost compared to other compounds. 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide. One area of research is the development of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide derivatives with improved solubility and bioavailability. Another direction is the investigation of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide as a potential treatment for other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanisms of action of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide and its potential interactions with other drugs.
Conclusion:
In conclusion, 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a promising compound that has shown potential in various scientific research applications. Its simple synthesis method, low toxicity, and range of biological effects make it an attractive candidate for further study. However, more research is needed to fully understand the mechanisms of action and potential applications of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.
Méthodes De Synthèse
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenyl tetrazole to yield 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.
Applications De Recherche Scientifique
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-23-14-7-11(8-15(9-14)24-2)16(22)18-12-3-5-13(6-4-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDPKHAHPRBLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5867111.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)


![2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5867134.png)
![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)


![N-cyclopentyl-2-[6-methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5867175.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5867179.png)

